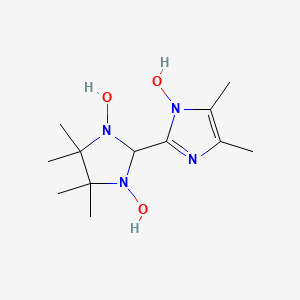![molecular formula C15H19FN2O5S B5180918 N-[4-fluoro-3-(1-piperidinylsulfonyl)benzoyl]-beta-alanine](/img/structure/B5180918.png)
N-[4-fluoro-3-(1-piperidinylsulfonyl)benzoyl]-beta-alanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-fluoro-3-(1-piperidinylsulfonyl)benzoyl]-beta-alanine, also known as FMPB, is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. FMPB is a derivative of benzenesulfonamide and has been synthesized through various methods.
Wirkmechanismus
The mechanism of action of N-[4-fluoro-3-(1-piperidinylsulfonyl)benzoyl]-beta-alanine is not fully understood, but it is believed to act as an inhibitor of carbonic anhydrase IX (CA IX), an enzyme that is overexpressed in many cancer cells. N-[4-fluoro-3-(1-piperidinylsulfonyl)benzoyl]-beta-alanine has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
Biochemical and Physiological Effects:
N-[4-fluoro-3-(1-piperidinylsulfonyl)benzoyl]-beta-alanine has been shown to have various biochemical and physiological effects, including the inhibition of CA IX activity, induction of apoptosis, and cell cycle arrest. N-[4-fluoro-3-(1-piperidinylsulfonyl)benzoyl]-beta-alanine has also been shown to have anti-inflammatory properties and to reduce the production of reactive oxygen species (ROS) in cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-[4-fluoro-3-(1-piperidinylsulfonyl)benzoyl]-beta-alanine is its potential as a fluorescent probe for imaging of biological systems. N-[4-fluoro-3-(1-piperidinylsulfonyl)benzoyl]-beta-alanine has also been shown to have potential anti-cancer properties, making it a promising therapeutic agent for the treatment of various diseases. However, limitations of N-[4-fluoro-3-(1-piperidinylsulfonyl)benzoyl]-beta-alanine include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
Future research on N-[4-fluoro-3-(1-piperidinylsulfonyl)benzoyl]-beta-alanine should focus on further understanding its mechanism of action and potential therapeutic applications. Studies should also investigate the potential toxicity of N-[4-fluoro-3-(1-piperidinylsulfonyl)benzoyl]-beta-alanine and its effects on normal cells. Additionally, further research is needed to optimize the synthesis method of N-[4-fluoro-3-(1-piperidinylsulfonyl)benzoyl]-beta-alanine and to develop new derivatives with improved properties.
Synthesemethoden
N-[4-fluoro-3-(1-piperidinylsulfonyl)benzoyl]-beta-alanine can be synthesized through various methods, including the reaction of 4-fluoro-3-nitrobenzoic acid with piperidine, followed by reduction of the nitro group with iron powder in ethanol. The resulting compound is then treated with sodium sulfite to yield N-[4-fluoro-3-(1-piperidinylsulfonyl)benzoyl]-beta-alanine. Other methods of synthesis include the reaction of 4-fluoro-3-nitrobenzoic acid with piperidine and then treating the resulting compound with sodium sulfite and sodium borohydride.
Wissenschaftliche Forschungsanwendungen
N-[4-fluoro-3-(1-piperidinylsulfonyl)benzoyl]-beta-alanine has been extensively studied for its potential applications in various fields, including medicine, biochemistry, and pharmacology. One of the most promising applications of N-[4-fluoro-3-(1-piperidinylsulfonyl)benzoyl]-beta-alanine is its use as a fluorescent probe for imaging of biological systems. N-[4-fluoro-3-(1-piperidinylsulfonyl)benzoyl]-beta-alanine has also been studied for its potential anti-cancer properties and as a potential therapeutic agent for the treatment of various diseases.
Eigenschaften
IUPAC Name |
3-[(4-fluoro-3-piperidin-1-ylsulfonylbenzoyl)amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN2O5S/c16-12-5-4-11(15(21)17-7-6-14(19)20)10-13(12)24(22,23)18-8-2-1-3-9-18/h4-5,10H,1-3,6-9H2,(H,17,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNERVVZPMVWEAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NCCC(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 4-({[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]carbonyl}amino)benzoate](/img/structure/B5180868.png)

![7-[(2-bromobenzyl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B5180887.png)
![1-[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]-N-[(8-methoxy-5-quinolinyl)methyl]-N-methylmethanamine](/img/structure/B5180890.png)
![5-{4-[(2-chlorobenzyl)oxy]benzylidene}-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5180892.png)
![3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4,5-dione 4-[(4-phenyl-1,3-thiazol-2-yl)hydrazone]](/img/structure/B5180895.png)


methanone](/img/structure/B5180925.png)
![N-(1-{1-[(8-methoxy-2H-chromen-3-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)acetamide](/img/structure/B5180928.png)
![5-amino-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-1-phenyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5180931.png)
